

Best practices for long-term storage of M7583

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Compound of Interest

Compound Name: M7583

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M7583 Technical Support Center

Welcome to the technical support center for **M7583**, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in the proper long-term storage and use of **M7583** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **M7583**?

M7583, also known as TL-895, is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It functions by covalently binding to the active site of BTK, thereby inhibiting its kinase activity.[3] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.

Q2: What are the primary research applications for **M7583**?

M7583 is primarily used in preclinical and clinical research for studying B-cell malignancies and autoimmune diseases.[4] Its high selectivity for BTK makes it a valuable tool for investigating the role of the BCR signaling pathway in diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and lupus.[1][3]

Q3: What are the recommended long-term storage conditions for **M7583**?

Proper storage is critical to maintain the stability and activity of **M7583**. The recommended storage conditions are summarized in the table below.

Form	Storage Temperature	Duration	Recommendations
Powder	-20°C	Up to 3 years	Store in a dry, dark place.
0-4°C	Short-term (days to weeks)	For immediate use.	
Stock Solution (in solvent)	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	

Q4: How should I prepare stock solutions of **M7583**?

M7583 is soluble in DMSO and ethanol. For most in vitro experiments, a stock solution is prepared in high-quality, anhydrous DMSO. It is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound. **M7583** is insoluble in water.

Solvent	Maximum Solubility
DMSO	90 mg/mL (201.11 mM)
Ethanol	22 mg/mL

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of **M7583** in experimental settings.

Issue 1: Precipitation of **M7583** in cell culture media.

- Question: I observed precipitation after adding my **M7583** DMSO stock solution to the aqueous cell culture medium. What could be the cause, and how can I prevent this?
- Answer: This is a common issue with hydrophobic small molecules. The solubility of **M7583** is much lower in aqueous solutions like cell culture media compared to DMSO.[5] When the DMSO stock is diluted into the media, the compound can crash out of solution.

Solutions:

- Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically $\leq 0.5\%$) while still maintaining the solubility of **M7583** at the desired working concentration.
- Pre-warm Media: Warm the cell culture media to 37°C before adding the **M7583** stock solution. This can sometimes help improve solubility.
- Increase Mixing: Add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even distribution.
- Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock in pre-warmed media to gradually decrease the DMSO concentration.

Issue 2: Inconsistent or lower-than-expected inhibitory activity.

- Question: My experimental results show variable or weak inhibition of BTK signaling, even at concentrations that should be effective. What are the possible reasons?
- Answer: Loss of compound activity can be due to improper storage, handling, or experimental setup.

Solutions:

- Verify Storage Conditions: Ensure that both the powder and stock solutions have been stored at the correct temperatures and for the recommended duration. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[6]

- Freshly Prepare Dilutions: Prepare working dilutions of **M7583** fresh for each experiment from a frozen stock. Do not store diluted solutions in aqueous buffers for extended periods.
- Check for Off-Target Effects: While **M7583** is highly selective, at very high concentrations, off-target effects could lead to unexpected cellular responses.[7] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
- Confirm Target Expression: Verify the expression levels of BTK in your cell model. Cell lines with low or absent BTK expression will not respond to **M7583** treatment.

Experimental Protocols

1. Western Blotting for Phospho-BTK Inhibition

This protocol describes how to assess the inhibitory effect of **M7583** on BTK activation by measuring the phosphorylation of BTK at Tyr223.

- Methodology:
 - Cell Culture and Treatment: Plate your cells of interest (e.g., Ramos cells) at an appropriate density and allow them to adhere or stabilize overnight. Treat the cells with varying concentrations of **M7583** (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 1-2 hours).
 - Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
 - SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

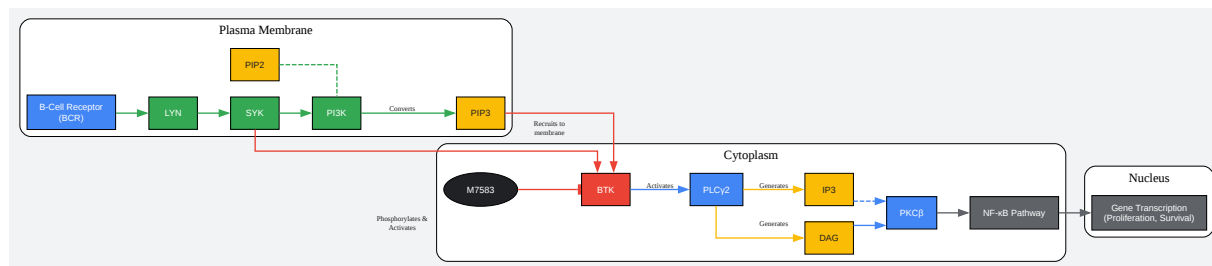
- **Blocking and Antibody Incubation:** Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C.[8][9]
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] After further washes, apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
- **Stripping and Re-probing:** To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total BTK.

2. Cell Viability Assay (MTT Assay)

This protocol measures the effect of **M7583** on the metabolic activity of cells, which is an indicator of cell viability.

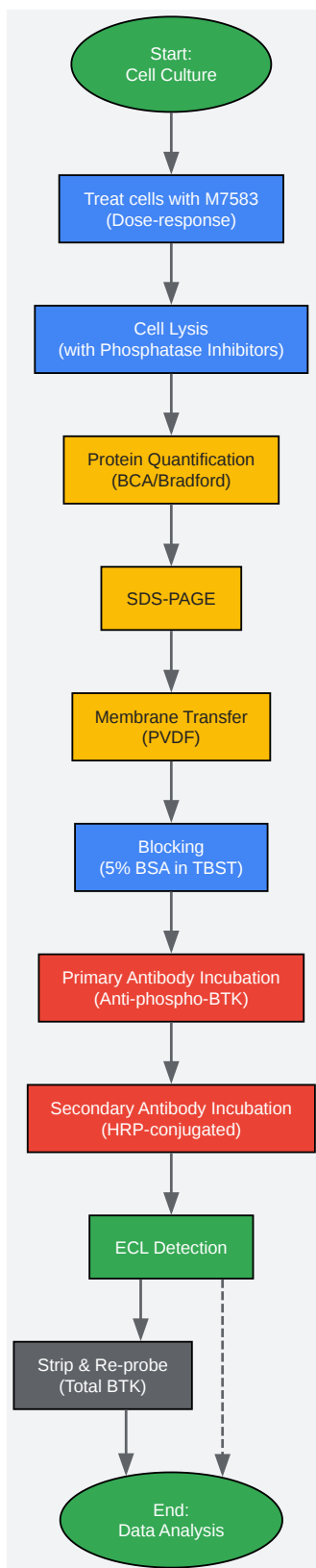
- **Methodology:**
 - **Cell Seeding:** Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to attach overnight.
 - **Compound Treatment:** Treat the cells with a range of **M7583** concentrations. Include a vehicle control (DMSO) and a positive control for cell death. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
 - **MTT Reagent Addition:** Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
 - **Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
 - **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of **M7583** for your cell line.

Visualizations



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Caption: BTK Signaling Pathway and **M7583** Inhibition.



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Caption: Western Blot Workflow for p-BTK Analysis.

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